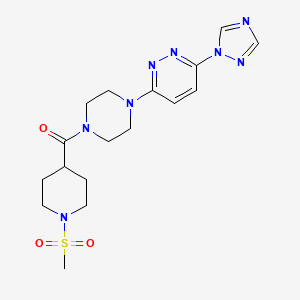
1-(4-(7-Phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves microwave-assisted reactions, where intermediates like 1-(4-(piperidin-1-yl) phenyl) ethanone are synthesized by reacting piperidine with chloroacetophenone derivatives under specific conditions (Merugu et al., 2010). These methods highlight the efficiency and versatility of microwave irradiation in synthesizing complex piperidine-containing compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-(7-Phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone often features significant hydrogen bonding patterns. For example, compounds with secondary amine and carbonyl groups demonstrate bifurcated intra- and intermolecular hydrogen bonding, establishing six-membered hydrogen-bonded rings and centrosymmetric dimers. Weak C-H...Br interactions further stabilize the crystal structure (Balderson et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives often lead to the formation of compounds with antibacterial properties. The reaction of piperidine with 4-chloroacetophenone under microwave irradiation is a notable example, leading to the synthesis of compounds that are further reacted with aryl aldehydes and guanidine hydrochloride to produce pyrimidin-2-amine derivatives with potential antibacterial activity (Merugu et al., 2010).
Physical Properties Analysis
The physical properties of compounds like this compound can be explored through single crystal XRD analysis, which confirms the structure of the compound. Techniques such as IR, NMR, and MS studies play a crucial role in characterizing the synthesized compounds, while thermal stability is often analyzed using TGA and DSC techniques (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties of piperidine-containing compounds are significantly influenced by their molecular structure. For instance, the presence of piperidine and phenyl groups contributes to the antibacterial activity of synthesized compounds. Microwave-assisted synthesis facilitates the creation of structurally diverse compounds with various biological activities, highlighting the role of chemical structure in determining the compound's properties and potential applications (Merugu et al., 2010).
特性
IUPAC Name |
1-[4-(7-phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-15(22)20-10-7-17(8-11-20)19(23)21-12-9-18(24-14-13-21)16-5-3-2-4-6-16/h2-6,17-18H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBCUBOLGGELJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B2480757.png)

![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)

![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)

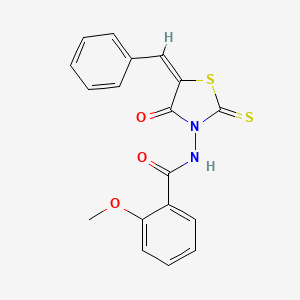
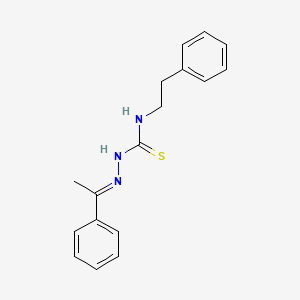
![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)
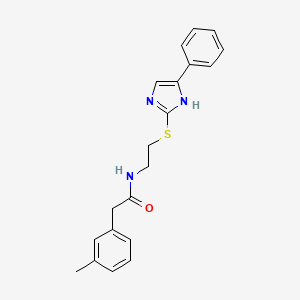
![(5-Methyl-1,2-oxazol-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2480777.png)
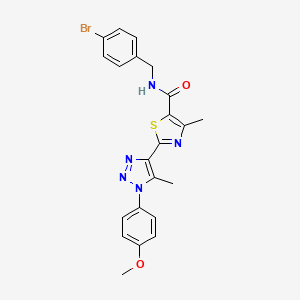
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2480779.png)
